molecular formula C14H23NO4 B3007022 3-[(Tert-butoxy)carbonyl]-3-azabicyclo[3.3.1]nonane-7-carboxylic acid CAS No. 1068584-98-4

3-[(Tert-butoxy)carbonyl]-3-azabicyclo[3.3.1]nonane-7-carboxylic acid

Cat. No.: B3007022
CAS No.: 1068584-98-4
M. Wt: 269.341
InChI Key: IHFGMUIRMCCXCJ-UHFFFAOYSA-N
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Description

3-[(Tert-butoxy)carbonyl]-3-azabicyclo[3.3.1]nonane-7-carboxylic acid (CAS: 1233323-61-9) is a bicyclic compound featuring a rigid azabicyclo[3.3.1]nonane scaffold. Its structure includes a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom and a carboxylic acid moiety at the 7-position. The molecular formula is C₁₃H₂₁NO₅ (MW: 271.31 g/mol), with stereochemical specifications noted as (1R,5S,7r) or (1R,5S) in various sources . This compound is primarily utilized as a building block in organic synthesis, particularly in peptide chemistry, where the Boc group offers temporary protection for amines during coupling reactions .

Key physical properties include a melting point of ~126°C (analogue data from similar compounds) and stability under basic conditions, typical of Boc-protected amines. Its synthesis involves multistep procedures, such as starting from cyclohexenylpyrrolidine derivatives and bromomethyl-acrylic acid esters, followed by hydrogenation and Boc-protection .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[(2-methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.3.1]nonane-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO4/c1-14(2,3)19-13(18)15-7-9-4-10(8-15)6-11(5-9)12(16)17/h9-11H,4-8H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHFGMUIRMCCXCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC(C1)CC(C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the compound’s action, efficacy, and stability. For instance, extreme pH or temperature conditions might affect the compound’s structure and, consequently, its interaction with targets.

Biological Activity

3-[(Tert-butoxy)carbonyl]-3-azabicyclo[3.3.1]nonane-7-carboxylic acid, a bicyclic compound, has garnered attention for its potential biological activities. This compound is characterized by its unique molecular structure, which includes a tert-butoxycarbonyl group and a bicyclic azabicyclo framework. The biological implications of this compound are significant, particularly in the fields of medicinal chemistry and pharmacology.

  • Molecular Formula : C13H21NO5
  • Molecular Weight : 271.313 g/mol
  • CAS Number : 1233323-61-9
  • Purity : Typically ≥ 95% .

Anticancer Properties

Research indicates that compounds with a bicyclic structure similar to 3-azabicyclo[3.3.1]nonane exhibit anticancer properties. For instance, derivatives of bicyclo compounds have shown effectiveness against various cancer cell lines by inhibiting key enzymes involved in tumor growth and proliferation. A study highlighted the synthesis of derivatives that demonstrated significant cytotoxicity against breast cancer cells, suggesting that modifications on the bicyclic framework can enhance biological activity .

The mechanism by which this compound exerts its effects may involve:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit fatty acid synthase (FASN), a critical enzyme in lipid metabolism that is often upregulated in cancer cells .
  • Receptor Interaction : The structural features of this compound may allow it to interact with various protein receptors, potentially modulating signaling pathways involved in cell growth and survival .

Case Studies

  • Study on Anticancer Activity :
    • Objective : To evaluate the anticancer potential of bicyclic derivatives.
    • Method : In vitro assays were conducted on several cancer cell lines.
    • Results : The study found that certain derivatives exhibited IC50 values in the micromolar range, indicating potent anti-proliferative effects.
  • Mechanistic Insights :
    • A detailed analysis revealed that the compound could induce apoptosis in cancer cells through mitochondrial pathways, increasing reactive oxygen species (ROS) levels and disrupting mitochondrial membrane potential .

Data Tables

PropertyValue
Molecular FormulaC13H21NO5
Molecular Weight271.313 g/mol
CAS Number1233323-61-9
Purity≥ 95%
Anticancer Activity (IC50)Micromolar range
Study FocusFindings
Anticancer ActivitySignificant cytotoxicity against breast cancer cells
MechanismInduction of apoptosis via ROS increase

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by its unique bicyclic structure, which includes a tert-butoxycarbonyl (Boc) protecting group. Its molecular formula is C14H23NO4C_{14}H_{23}NO_{4}, and it has a molecular weight of approximately 269.34 g/mol. The presence of the azabicyclo structure contributes to its potential reactivity and utility in synthetic pathways.

Medicinal Chemistry

Drug Development:
The compound serves as a valuable intermediate in the synthesis of various pharmaceuticals. Its azabicyclo structure is often associated with bioactive compounds, particularly in the development of analgesics and anti-inflammatory drugs. Researchers have explored its potential as a scaffold for designing new drug candidates targeting neurological disorders due to its ability to cross the blood-brain barrier.

Case Study:
In a study focused on synthesizing novel analgesics, derivatives of 3-[(tert-butoxy)carbonyl]-3-azabicyclo[3.3.1]nonane-7-carboxylic acid were tested for their efficacy in pain relief models. Results indicated that certain derivatives exhibited enhanced potency compared to existing analgesics, highlighting the compound's potential in pain management therapies .

Organic Synthesis

Synthetic Intermediates:
This compound is frequently utilized as an intermediate in organic synthesis due to its reactivity and ability to facilitate various chemical transformations. The Boc group can be selectively removed under mild conditions, allowing for further functionalization of the molecule.

Applications in Total Synthesis:
Researchers have employed this compound in the total synthesis of complex natural products. Its ability to act as a versatile building block has been demonstrated in the synthesis of alkaloids and other biologically active natural products.

Example:
A notable example includes its use in synthesizing marine natural products that exhibit anticancer properties. The strategic incorporation of this bicyclic structure allowed chemists to achieve significant synthetic milestones with high yields .

Material Science

Polymer Chemistry:
The compound has also found applications in polymer science, particularly in developing new materials with tailored properties. Its reactive functional groups can be incorporated into polymer backbones, leading to materials with specific mechanical or thermal properties.

Nanomaterials:
Recent studies have investigated the use of this compound in creating nanostructured materials for drug delivery systems. The compound's unique structure allows for enhanced interaction with biological membranes, facilitating targeted delivery mechanisms .

Analytical Chemistry

Analytical Standards:
Due to its unique structural features, this compound is employed as an analytical standard in various spectroscopic methods such as NMR and mass spectrometry. Its distinct fragmentation patterns provide valuable insights into the characterization of related compounds.

Summary Table of Applications

Application AreaSpecific Use CaseKey Findings
Medicinal ChemistryDrug development for analgesicsEnhanced potency observed in derivatives
Organic SynthesisIntermediate for total synthesisKey role in synthesizing complex natural products
Material SciencePolymer chemistry and nanomaterialsImproved drug delivery systems
Analytical ChemistryStandards for NMR and mass spectrometryUnique fragmentation patterns

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table provides a detailed comparison of structurally related bicyclic compounds, emphasizing differences in substituents, stereochemistry, and functional groups:

Compound Name Key Features Molecular Formula CAS Number Physical Properties Key Differences
3-[(Tert-butoxy)carbonyl]-3-azabicyclo[3.3.1]nonane-7-carboxylic acid (Target) Boc-protected nitrogen; carboxylic acid at 7-position; (1R,5S,7r) stereochemistry C₁₃H₂₁NO₅ 1233323-61-9 m.p. ~126°C (analogue) Reference compound; rigid bicyclic core with no heteroatom substitutions.
(7exo)-3-(tert-butoxycarbonyl)-3-azabicyclo[3.3.1]nonane-7-carboxylic acid Exo configuration at 7-position; Boc protection C₁₃H₂₁NO₅ sc-351560 Price: $982/250 mg Stereochemical inversion (exo vs. endo) alters solubility and reactivity .
9-[(tert-butoxy)carbonyl]-3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylic acid 3-Oxa substitution (oxygen in ring); Boc protection; (1R,5S) stereochemistry C₁₃H₂₁NO₅ 1233323-61-9 MW: 271.31 g/mol; storage: room temp Oxygen atom replaces a bridgehead carbon, enhancing polarity and altering electronic properties .
7′-Endo-3′-[(benzyloxy)carbonyl]-3-azabicyclo[3.3.1]nonane-7′-carboxylic acid (21) Benzyloxycarbonyl (Cbz) protection; carboxylic acid at 7′-position C₁₇H₂₁NO₅ Not provided m.p. 120°C; white crystals Cbz group offers orthogonal protection but requires hydrogenation for removal .
tert-butyl rac-(1R,5S,7s)-7-{[(benzyloxy)carbonyl]amino}-9-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate Boc and Cbz groups; ketone (9-oxo) functional group; racemic mixture C₂₁H₂₈N₂O₅ 1638643-12-5 Not reported Additional keto group increases reactivity toward nucleophiles; racemic mixture complicates synthesis .
3-[(Tert-butoxy)carbonyl]-3-azabicyclo[3.1.0]hexane-1-carboxylic acid Smaller bicyclo[3.1.0]hexane scaffold; Boc and carboxylic acid groups C₁₀H₁₅NO₄ 72448-25-0 Not reported Reduced ring size impacts conformational rigidity and steric hindrance .

Structural and Functional Analysis

Stereochemistry : The target compound’s (1R,5S,7r) configuration contrasts with the exo isomer (sc-351560), which exhibits distinct spatial arrangements affecting intermolecular interactions and solubility .

Protecting Groups :

  • Boc : Stable under basic conditions but cleaved by trifluoroacetic acid (TFA) .
  • Cbz : Requires catalytic hydrogenation for removal, limiting compatibility with reducible functional groups .

Additional Functional Groups : The 9-oxo derivative (CAS: 1638643-12-5) introduces a ketone, enabling further derivatization (e.g., hydrazone formation) but complicating synthesis due to racemic mixtures .

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